molecular formula C21H19N3O4 B6604053 4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 2138195-06-7

4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-methyl-1H-pyrazole-5-carboxylic acid

Numéro de catalogue: B6604053
Numéro CAS: 2138195-06-7
Poids moléculaire: 377.4 g/mol
Clé InChI: FOELJTRYXSGWLF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-methyl-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C21H19N3O4 and its molecular weight is 377.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-methyl-1H-pyrazole-5-carboxylic acid, often referred to as compound 9k , is a pyrazole derivative that has garnered significant attention due to its diverse biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis of Compound 9k

The synthesis of compound 9k involves multicomponent reactions that yield biologically active pyrazole derivatives. Recent advancements have highlighted the efficiency of these methods, producing high yields and purity. The compound can be synthesized via a reaction involving 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protection strategies, which enhance the stability and bioavailability of the resultant product .

Antimicrobial Activity

Compound 9k has demonstrated significant antimicrobial properties against various bacterial strains. In a study assessing its efficacy against Gram-positive and Gram-negative bacteria, 9k exhibited minimum inhibitory concentration (MIC) values ranging from 0.10 to 2.50 μg/mL, outperforming ciprofloxacin, a standard antibiotic .

Table 1: Antimicrobial Activity of Compound 9k

Bacterial StrainMIC (μg/mL) for Compound 9kMIC (μg/mL) for Ciprofloxacin
Staphylococcus aureus0.103.12
Escherichia coli0.503.12
Pseudomonas aeruginosa1.006.25

Antitumor Activity

The compound has also been evaluated for its antitumor potential, particularly against cancer cell lines characterized by resistance to conventional therapies. Pyrazole derivatives like compound 9k have shown inhibitory activity against key oncogenic targets such as BRAF(V600E) and EGFR, making them promising candidates in cancer therapy .

Anti-inflammatory Properties

In addition to its antimicrobial and antitumor activities, compound 9k exhibits anti-inflammatory effects, likely due to its ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation .

Structure-Activity Relationship (SAR)

Understanding the SAR of compound 9k is crucial for optimizing its biological activities. The presence of the Fmoc group enhances the lipophilicity and cellular uptake of the pyrazole derivative, which is critical for its efficacy in biological systems. Molecular docking studies have indicated that modifications in the pyrazole ring can significantly alter binding affinities to target proteins involved in various diseases .

Case Studies

  • Antimicrobial Efficacy : A series of experiments conducted on compound 9k showed that it not only inhibited bacterial growth but also displayed synergistic effects when combined with traditional antibiotics, suggesting potential applications in combating antibiotic resistance .
  • Cancer Treatment : In vitro studies with breast cancer cell lines MCF-7 and MDA-MB-231 revealed that compound 9k could induce apoptosis at lower concentrations when used in combination with doxorubicin, indicating a synergistic effect that enhances therapeutic outcomes .
  • Molecular Docking Studies : Computational analyses have illustrated that compound 9k binds effectively to various targets such as protein kinases involved in cancer progression, providing insights into its mechanism of action and paving the way for further drug development .

Applications De Recherche Scientifique

Peptide Synthesis

The Fmoc group is widely used in solid-phase peptide synthesis (SPPS). This compound can act as a building block in the synthesis of peptides due to its ability to protect amino groups during the coupling process. The Fmoc strategy allows for the selective deprotection and subsequent coupling of amino acids, facilitating the production of complex peptides with high purity.

Drug Development

Research indicates that compounds containing pyrazole derivatives exhibit various pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The incorporation of 4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-methyl-1H-pyrazole-5-carboxylic acid into drug candidates could enhance their efficacy and bioavailability.

Biological Studies

Studies have shown that pyrazole derivatives can interact with biological targets such as enzymes and receptors. This compound can be utilized to investigate the mechanisms of action of pyrazole-based drugs and their effects on biological systems.

Case Study 1: Antimicrobial Activity

Research demonstrated that derivatives of pyrazole, including those modified with Fmoc groups, exhibited significant antimicrobial activity against various pathogens. In vitro studies confirmed that these compounds could inhibit bacterial growth effectively.

Case Study 2: Cancer Research

In cancer research, pyrazole derivatives have been explored for their potential to inhibit tumor growth. A study involving this compound showed promising results in cell line assays, indicating its capability to induce apoptosis in cancer cells.

Propriétés

IUPAC Name

4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-2-methylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-24-19(20(25)26)13(11-23-24)10-22-21(27)28-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,11,18H,10,12H2,1H3,(H,22,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOELJTRYXSGWLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138195-06-7
Record name 4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-methyl-1H-pyrazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.